molecular formula C23H35N3O2S4 B15124612 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane CAS No. 868365-96-2

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane

Katalognummer: B15124612
CAS-Nummer: 868365-96-2
Molekulargewicht: 513.8 g/mol
InChI-Schlüssel: YRWREHMXXVFHIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane is a synthetic compound known for its unique structure and properties. It is often used in scientific research due to its ability to act as a selective fluoroionophore for silver ions (Ag+). The compound is characterized by its complex molecular structure, which includes a dansyl group, a propyl chain, and a trithia-azacyclododecane ring.

Vorbereitungsmethoden

The synthesis of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves multiple steps. The general synthetic route includes the following steps:

    Formation of the Trithia-Azacyclododecane Ring: This step involves the cyclization of appropriate precursors to form the trithia-azacyclododecane ring.

    Attachment of the Propyl Chain: The propyl chain is introduced through a series of reactions, typically involving alkylation.

Analyse Chemischer Reaktionen

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The compound can undergo substitution reactions, particularly at the dansyl group, where nucleophiles can replace the sulfonamide group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane involves its ability to selectively bind to silver ions (Ag+). The trithia-azacyclododecane ring provides a suitable cavity for the ion, while the dansyl group offers fluorescent properties that change upon binding. This binding event can be detected through changes in fluorescence, making it a powerful tool for ion detection.

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other fluoroionophores and ionophores with different selectivities. Some examples are:

    Crown Ethers: Known for their ability to bind various metal ions.

    Cryptands: These compounds have a similar cavity structure but often show different selectivities.

    Calixarenes: These macrocyclic compounds can also act as ionophores but have different structural features.

What sets 10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane apart is its specific selectivity for silver ions and its fluorescent properties, which are not commonly found together in other ionophores.

Eigenschaften

CAS-Nummer

868365-96-2

Molekularformel

C23H35N3O2S4

Molekulargewicht

513.8 g/mol

IUPAC-Name

5-(dimethylamino)-N-[3-(1,4,7-trithia-10-azacyclododec-10-yl)propyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C23H35N3O2S4/c1-25(2)22-8-3-7-21-20(22)6-4-9-23(21)32(27,28)24-10-5-11-26-12-14-29-16-18-31-19-17-30-15-13-26/h3-4,6-9,24H,5,10-19H2,1-2H3

InChI-Schlüssel

YRWREHMXXVFHIA-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCSCCSCCSCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.